VAS2870: Covalent Pan-NOX vs. p67phox-Rac1 Interface
Phox-i2 is a specific inhibitor of the Rac1-p67phox protein-protein interaction, binding to the Rac1 interactive site of p67phox with a high affinity of Ki = 150 nM [1]. In contrast, VAS2870 is a covalent inhibitor that acts mainly on NOX2 and NOX5 by alkylating a conserved active-site cysteine, a mechanism that lacks the same level of target specificity [2]. This mechanistic divergence is critical: Phox-i2's action is confined to disrupting the assembly of the NOX2 complex, whereas VAS2870's covalent modification of the catalytic core introduces potential off-target effects, including inhibition of MAOB [2].
| Evidence Dimension | Mechanism of Action and Molecular Target |
|---|---|
| Target Compound Data | Ki = 150 nM for binding to p67phox (Rac1-interactive site); inhibits p67phox-Rac1 interaction [1]. |
| Comparator Or Baseline | VAS2870: Covalent inhibitor of NOX2 and NOX5; alkylates active-site cysteine; also inhibits MAOB (dual NOX2/MAOB inhibitor) [2]. |
| Quantified Difference | Phox-i2 is a non-covalent PPI inhibitor; VAS2870 is a covalent active-site alkylator. |
| Conditions | In vitro binding assays and cellular ROS assays [1][2]. |
Why This Matters
Procurement of Phox-i2 ensures that experimental outcomes are attributed specifically to NOX2 complex assembly inhibition rather than confounding pan-NOX or MAOB off-target effects.
- [1] Bosco EE, et al. Chem Biol. 2012;19(2):228-242. View Source
- [2] Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors... J Med Chem. 2025;68(6):6292-6311. View Source
